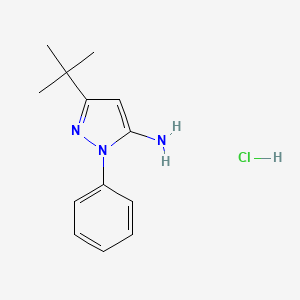

3-氯-6-(2-甲基-1H-咪唑-1-基)哒嗪

描述

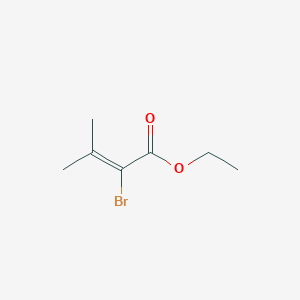

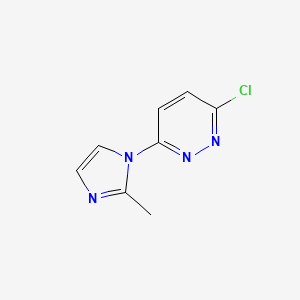

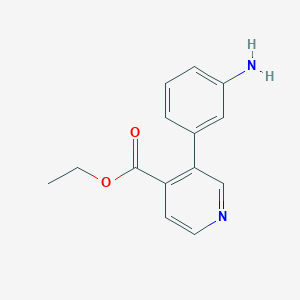

3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom at the third position and a 2-methyl-1H-imidazol-1-yl group at the sixth position

科学研究应用

荧光染料中间体

3-氯-6-(2-甲基-1H-咪唑-1-基)哒嗪是合成荧光染料的中间体。研究人员广泛将其用于生物标记和成像研究。 其独特的化学结构使其能够参与基于荧光的分析和成像技术,帮助可视化细胞过程和蛋白质定位 .

荧光检测的酶底物

除了作为染料前体外,该化合物还可以用作酶底物。科学家利用它来检测特定荧光分子的活性。 通过监测酶促反应后荧光强度的变化,研究人员可以深入了解酶动力学、药物筛选和细胞信号通路 .

抗结核活性

虽然与荧光性质没有直接关系,但3-氯-6-(2-甲基-1H-咪唑-1-基)哒嗪已被研究其抗结核潜力。在 Patel 等人进行的一项研究中,合成了含有咪唑基团的衍生物,并评估了其对结核分枝杆菌的活性。 虽然还需要进一步研究,但该化合物的结构特征可能有助于开发新型抗结核药物 .

抗炎特性

有趣的是,该化合物的一种衍生物(特别是 4-氨基衍生物)表现出强效的抗炎活性,超过了阿司匹林。 虽然需要更多研究,但这一发现表明该化合物在管理炎症性疾病方面具有潜在的治疗应用 .

作用机制

Target of Action

It is known that imidazole derivatives, which include 3-chloro-6-(2-methyl-1h-imidazol-1-yl)pyridazine, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

The compound is a solid at room temperature, suggesting it may have certain physical and chemical properties that could influence its bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The compound is stable at room temperature , suggesting it may have certain environmental stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-chloropyridazine and 2-methylimidazole.

Nucleophilic Substitution Reaction: The 3-chloropyridazine undergoes a nucleophilic substitution reaction with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Types of Reactions:

Substitution Reactions: The chlorine atom at the third position can be replaced by various nucleophiles, leading to a wide range of derivatives.

Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted pyridazine derivatives can be obtained.

Oxidized or Reduced Products: Oxidation or reduction of the imidazole ring leads to different oxidation states and functional groups.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.

Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

Pharmacophore: The compound serves as a pharmacophore in the design of drugs targeting specific enzymes or receptors.

Antimicrobial Agent: Exhibits potential antimicrobial activity against various bacterial and fungal strains.

Industry:

Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Catalysis: Functions as a catalyst or catalyst precursor in organic synthesis.

相似化合物的比较

- 3-Chloro-6-(1H-imidazol-1-yl)pyridazine

- 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine

- 3-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyridazine

Comparison:

- Structural Differences: The position and type of substituents on the imidazole ring can significantly affect the chemical and biological properties of these compounds.

- Unique Properties: 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine is unique due to the presence of the 2-methyl group, which can influence its steric and electronic properties, potentially enhancing its activity in certain applications.

This detailed overview provides a comprehensive understanding of 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine, covering its synthesis, reactions, applications, and comparisons with similar compounds

属性

IUPAC Name |

3-chloro-6-(2-methylimidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTWDBZNRRDAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507299 | |

| Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75792-66-4 | |

| Record name | 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)

![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B1625422.png)